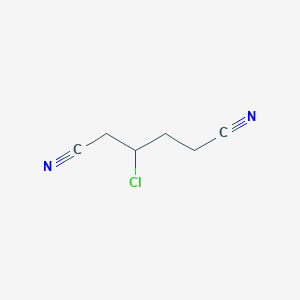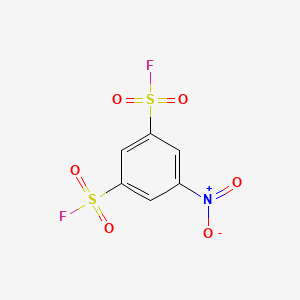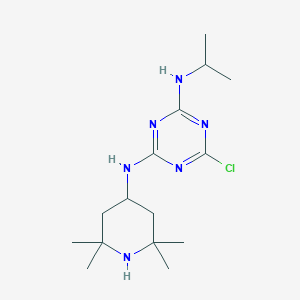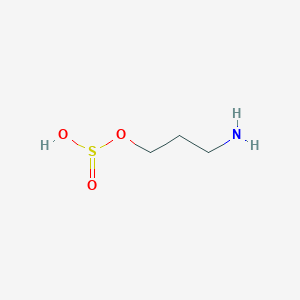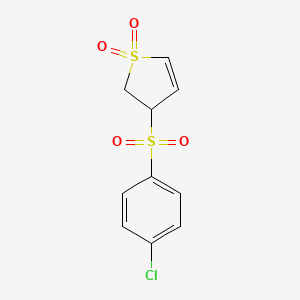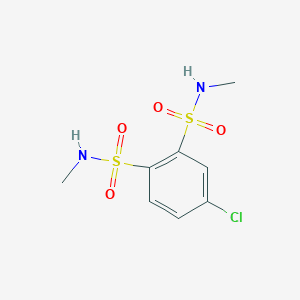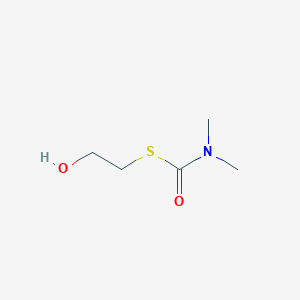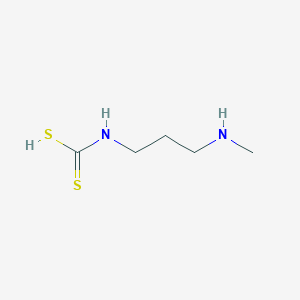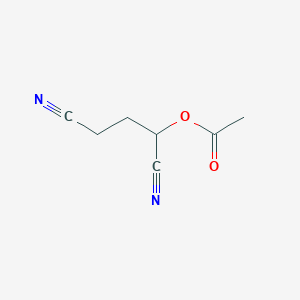
1,3-Dicyanopropyl acetate
Descripción general
Descripción
1,3-Dicyanopropyl acetate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lipase-Catalyzed Synthesis Applications : A study by Pohar, Plazl, and Žnidaršič-Plazl (2009) demonstrated the use of a microreactor for lipase-catalyzed synthesis, involving an ionic liquid/n-heptane two-phase system. This method, which included the synthesis of isoamyl acetate, showcased the potential of 1,3-dicyanopropyl acetate in facilitating efficient and simultaneous esterification and product removal in organic synthesis (Pohar, Plazl, & Žnidaršič-Plazl, 2009).
Corrosion Inhibitor Production : Research by Gabitov (2021) explored the application of 1,3-diheterocycloalkanes, including this compound derivatives, as highly-efficient corrosion inhibitors. This study highlighted the potential use of petrochemical intermediate products and waste in producing multifunctional corrosion inhibitors (Gabitov, 2021).
Synthesis of Heterocyclic Compounds : Jadhav et al. (2019) developed a protocol for the multicomponent synthesis of pharmacologically promising 1,2,3,4-tetrahydropyrimidines. This study demonstrates the versatility of this compound in enabling the synthesis of complex organic compounds with potential pharmaceutical applications (Jadhav et al., 2019).
Astrocytoma Imaging : Liu et al. (2006) investigated the use of 1-11C-acetate as a metabolic tracer in the detection and characterization of astrocytomas, demonstrating the potential medical imaging applications of acetate derivatives (Liu et al., 2006).
Atmospheric Chemistry Research : Bernath et al. (2003) described the Atmospheric Chemistry Experiment (ACE), which involves remote sensing of Earth's atmosphere. While this study does not directly involve this compound, the methodologies and results can provide insights into atmospheric interactions of various chemical compounds, including cyanopropyl derivatives (Bernath et al., 2003).
Metal Complexes Formation : Gagne et al. (1981) studied the formation of mononuclear and binuclear metal complexes with 1,3-bis(2-pyridylimino)isoindolines, derived from 1,2-dicyanobenzene. This research indicates the potential of this compound in coordinating with metal ions, thus playing a role in inorganic chemistry (Gagne et al., 1981).
Propiedades
IUPAC Name |
1,3-dicyanopropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXUZXZTPAWSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



